Allocystathionine
Description
Properties
IUPAC Name |
(2S)-2-amino-4-(2-amino-2-carboxyethyl)sulfanylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O4S/c8-4(6(10)11)1-2-14-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/t4-,5?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRYLPWNYFXEMH-ROLXFIACSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCC(C(=O)O)N)C(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CSCC(C(=O)O)N)[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid | |
| Record name | Cystathionine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13556 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Allocystathionine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000455 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
61949-06-2, 535-34-2 | |
| Record name | S-(2-Amino-2-carboxyethyl)-L-homocysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61949-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allocystathionine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000455 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
281 °C | |
| Record name | Allocystathionine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000455 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Allocystathionine can be synthesized through the enzymatic conversion of homocysteine by cystathionine synthetase. The reaction conditions typically involve the presence of pyridoxal phosphate (PLP) as a cofactor, which is essential for the activity of cystathionine synthetase.
Industrial Production Methods: In an industrial setting, the production of this compound involves the large-scale cultivation of microorganisms that naturally produce cystathionine synthetase. These microorganisms are cultured under controlled conditions to optimize the production of this compound.
Chemical Reactions Analysis
Metabolic Breakdown
Allocystathionine is cleaved by cystathionine γ-lyase (CGL) to produce cysteine, α-ketobutyrate, and ammonia . This reaction involves the rupture of the C-S bond in the thioether linkage, followed by deamination and decarboxylation steps. The breakdown is critical for maintaining cellular cysteine pools and redox balance.
Reactivity with Electrophiles
The thioether group in this compound participates in nucleophilic reactions, though less readily than free thiols (e.g., cysteine). Computational studies suggest potential reactions with:
Aldehydes (e.g., Formaldehyde)
Formaldehyde may react with this compound’s amino groups to form hydroxymethyl adducts or cyclic products . For example:
This reaction is pH-dependent, with cyclization favored under basic conditions .
Oxidizing Agents
The sulfur atom in the thioether can undergo oxidation to sulfoxide or sulfone derivatives, though such reactions are less common than with thiols .
Enzymatic Modifications
This compound interacts with enzymes beyond its primary metabolic pathway:
-
Transaminases : Potential deamination to form keto acids, though direct evidence is limited .
-
Decarboxylases : Theoretical conversion to thioether-containing amines, analogous to cystathionine decarboxylation .
Stability and Degradation
Scientific Research Applications
Biochemical Properties and Synthesis
Allocystathionine is a sulfur-containing amino acid derivative formed from the condensation of cysteine and homocysteine. It plays a role in the transsulfuration pathway, which is crucial for the synthesis of cysteine from homocysteine. This pathway is significant for maintaining cellular redox balance and synthesizing important biomolecules.
This compound's metabolic role extends beyond being a simple intermediate; it is involved in the regulation of various metabolic pathways:
- Cysteine Synthesis : this compound serves as a precursor for cysteine, an essential amino acid involved in protein synthesis and antioxidant defense.
- Homocysteine Regulation : It plays a role in the metabolism of homocysteine, potentially influencing cardiovascular health by reducing homocysteine levels.
Cardiovascular Health
Research indicates that this compound may have protective effects against cardiovascular diseases by modulating homocysteine levels. Elevated homocysteine is a known risk factor for cardiovascular diseases, and compounds like this compound that influence its metabolism could be beneficial.
Case Study : A study involving patients with elevated homocysteine levels showed that supplementation with this compound resulted in significant reductions in homocysteine concentrations, suggesting its potential as a therapeutic agent for cardiovascular risk management .
Cancer Research
This compound's role in apoptosis and cell proliferation has been investigated, particularly concerning its effects on cancer cells. Inhibition of cystathionine β-synthase (CBS) has been shown to induce apoptosis in certain leukemia cell lines, with this compound being implicated as a modulator of this process.
Case Study : In vitro studies demonstrated that this compound treatment led to increased apoptosis rates in K562 leukemia cells, correlating with decreased CBS activity . This suggests potential applications in targeted cancer therapies.
Analytical Techniques for Detection
The quantification of this compound and related metabolites can be achieved through advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). These methods allow for precise measurement of this compound levels in biological samples, facilitating research into its physiological roles.
Table 2: Analytical Methods for this compound Detection
| Method | Advantages | Limitations |
|---|---|---|
| LC-MS | High sensitivity and specificity | Requires specialized equipment |
| NMR Spectroscopy | Structural elucidation | Limited to higher concentrations |
| HPLC | Good separation capabilities | May require derivatization |
Mechanism of Action
The mechanism by which allocystathionine exerts its effects involves its role as a substrate in the sulfur metabolism pathway. It is converted by cystathionine beta-lyase to produce cysteine, which is a critical amino acid for protein synthesis and other biological processes. The molecular targets and pathways involved include the enzymes cystathionine synthetase and cystathionine beta-lyase, as well as the sulfur metabolism pathway.
Comparison with Similar Compounds
Data Tables
Table 1: Metabolomic Changes in Ketamine-Induced Bladder Fibrosis (Fold Change)
| Metabolite | VIP Score | Fold Change | Biological Significance |
|---|---|---|---|
| Hydroxyphenyllactic acid | 2.63 | 17.03 | Oxidative stress marker |
| This compound | 2.17 | 7.02 | Transsulfuration intermediate |
| L-Homoserine | 1.75 | 1.55 | Methionine cycle metabolite |
Table 2: Comparison of Sulfur-Containing Metabolites in Sepsis
| Metabolite | Fold Change (8–12 h) | Pathway Association |
|---|---|---|
| This compound | 5.0 | Transsulfuration |
| Taurocholate | 4.8 | Bile acid metabolism |
| Diaminopimelic acid | 3.2 | Bacterial cell wall synthesis |
Biological Activity
Allocystathionine, specifically its D- and L- forms, plays a significant role in various biological processes, particularly within the transsulfuration pathway. This pathway is crucial for the metabolism of homocysteine, a sulfur-containing amino acid that has been linked to several health issues when present at elevated levels. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Overview of this compound
This compound is an intermediate compound in the metabolism of homocysteine and is synthesized from L-serine and L-homocysteine via the enzyme cystathionine beta-synthase (CBS). It exists in two forms: D-allocystathionine (D-AC) and L-allocystathionine (L-AC). Both forms are involved in regulating homocysteine levels, with implications for cardiovascular health and other diseases.
-
Transsulfuration Pathway :
- This compound is a key intermediate in the transsulfuration pathway, which converts homocysteine to cysteine. Elevated homocysteine levels are associated with cardiovascular diseases, neurodegenerative disorders, and other health issues.
- By facilitating the synthesis of cysteine, this compound helps maintain cellular redox balance and supports the production of glutathione, a critical antioxidant.
-
Glutathione Synthesis :
- This compound contributes to glutathione synthesis, which protects cells from oxidative stress. In red blood cells, glutathione maintains membrane flexibility, potentially reducing complications in conditions like sickle cell disease.
- Research indicates that D-AC supplementation may enhance glutathione levels and improve symptoms associated with oxidative stress-related diseases.
Therapeutic Applications
This compound's role in homocysteine metabolism suggests potential therapeutic applications:
- Cardiovascular Health : By regulating homocysteine levels, this compound may help reduce the risk of cardiovascular diseases.
- Sickle Cell Disease : Preliminary studies suggest that D-AC could improve red blood cell function by increasing glutathione levels.
- Neuroprotection : Given its involvement in antioxidant defense mechanisms, this compound may have neuroprotective effects against neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Q & A
How can Allocystathionine be accurately identified and quantified in biological samples using advanced analytical techniques?
Basic Research Focus
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying this compound in complex biological matrices. Researchers should optimize ionization parameters (e.g., electrospray ionization in positive mode) and employ isotope-labeled internal standards (e.g., deuterated analogs) to correct for matrix effects . Validation protocols must include calibration curves with ≥5 points, recovery assays, and inter-day precision tests to ensure reproducibility .
What are the common challenges in isolating this compound from cellular lysates, and how can they be methodologically addressed?
Basic Research Focus
Isolation challenges include co-elution with structurally similar metabolites (e.g., cystathionine) and low abundance in certain tissues. To mitigate this, use hydrophilic interaction liquid chromatography (HILIC) coupled with high-resolution mass spectrometry (HRMS) to improve separation efficiency. Pre-column derivatization with agents like dansyl chloride enhances detection sensitivity . Include negative controls to rule out artifactual formation during sample preparation .
How can researchers resolve contradictions in reported metabolic roles of this compound across in vitro and in vivo studies?
Advanced Research Focus
Contradictions often arise from differences in model systems (e.g., cell lines vs. whole organisms) or variable redox conditions. Address this by conducting systematic reviews with meta-analyses to identify confounding variables . Follow up with controlled in vivo experiments using knockout models (e.g., CRISPR-edited organisms lacking this compound synthase) to isolate its specific metabolic contributions. Triangulate findings with flux balance analysis to map pathway interactions .
What experimental designs are optimal for studying this compound’s interactions with sulfur-metabolizing enzymes?
Advanced Research Focus
Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are critical for characterizing binding kinetics and thermodynamics. For SPR, immobilize the enzyme on a CM5 chip and use a multi-cycle kinetics approach to assess this compound’s affinity (KD) under physiological pH (7.4) . Pair these with molecular dynamics simulations to predict allosteric modulation sites. Include negative controls with inactive enzyme mutants to validate specificity .
Which analytical techniques are most reliable for validating this compound purity in synthetic preparations?
Basic Research Focus
High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection at 214 nm is essential for purity assessment. Combine this with nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) to confirm structural integrity, focusing on characteristic peaks for thioether bonds (δ 2.5–3.5 ppm) . Quantify residual solvents via gas chromatography (GC) and adhere to ICH Q3A guidelines for impurity thresholds (<0.1%) .
How can researchers design a longitudinal study to assess this compound’s role in age-related metabolic dysregulation?
Advanced Research Focus
Adopt a nested case-control design within a prospective cohort to track this compound levels over time. Use LC-MS/MS for baseline and follow-up measurements in serum/plasma. Incorporate multi-variable Cox regression models to adjust for covariates (e.g., diet, comorbidities) . Validate findings with Mendelian randomization to infer causality, leveraging genetic variants associated with this compound metabolism .
Key Considerations for Methodological Rigor
- Reproducibility : Document all protocols in line with FAIR principles (Findable, Accessible, Interoperable, Reusable), including raw data in public repositories like MetaboLights .
- Ethical Compliance : For human studies, obtain IRB approval and explicitly state consent procedures in publications .
- Statistical Power : Use G*Power software to calculate sample sizes ensuring ≥80% power for detecting effect sizes (α = 0.05) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
